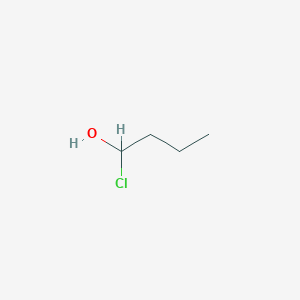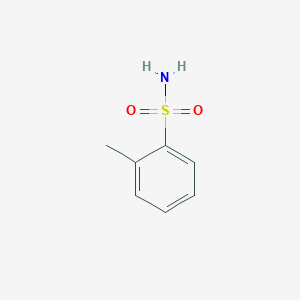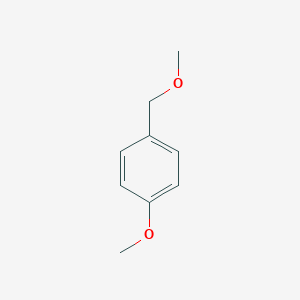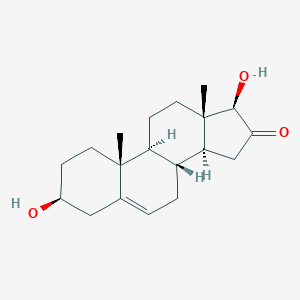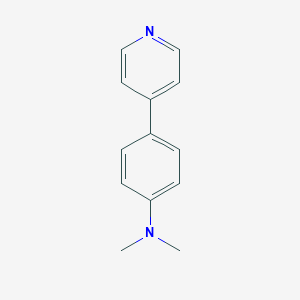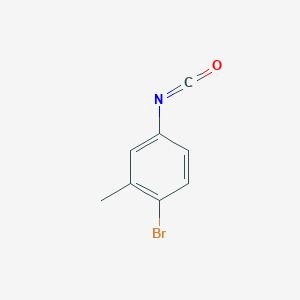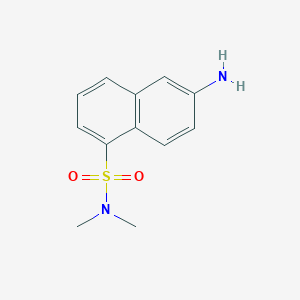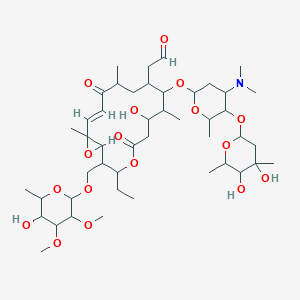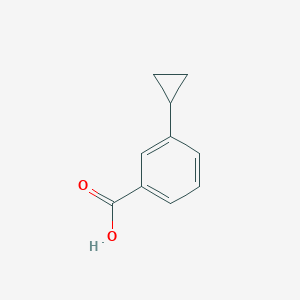
3-环丙基苯甲酸
描述
3-Cyclopropylbenzoic acid is a chemical compound with the molecular formula C10H10O2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropylbenzoic acid consists of a benzoic acid group attached to a cyclopropyl group . The InChI code for the compound is 1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12) .Physical And Chemical Properties Analysis
3-Cyclopropylbenzoic acid is a white to yellow solid at room temperature . It has a molecular weight of 162.19 .科学研究应用
Chemical Building Blocks
3-Cyclopropylbenzoic acid is a part of the Chemical Building Blocks . It’s a fundamental component used in various chemical reactions to create more complex molecules. Its unique structure allows it to participate in a wide range of reactions, making it a versatile tool in chemical synthesis .
Synthesis Routes
The compound has various synthesis routes . These routes provide valuable information about the compound’s reactivity and stability. Understanding these routes can help researchers design more efficient and cost-effective methods for producing 3-Cyclopropylbenzoic acid.
Pharmaceuticals
3-Cyclopropylbenzoic acid has potential applications in the pharmaceutical industry . Its unique structure could be utilized in the development of new drugs. Further research could reveal specific therapeutic uses.
Material Synthesis
The compound also has applications in material synthesis . Its unique properties could be used to create new materials with desirable characteristics. These materials could have a wide range of applications, from electronics to construction.
Life Science Research
3-Cyclopropylbenzoic acid is used in life science research . It can be used in various biological experiments, potentially contributing to our understanding of biological processes and systems .
Academic Research
The compound is also used in academic research . Researchers can use 3-Cyclopropylbenzoic acid to explore fundamental questions in chemistry and biology, leading to new discoveries and advancements in these fields .
安全和危害
属性
IUPAC Name |
3-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAQQYDNSRVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300156 | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylbenzoic acid | |
CAS RN |
1129-06-2 | |
| Record name | 1129-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

